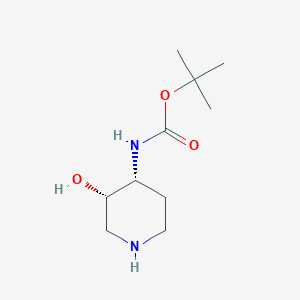
(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride
Overview
Description
“(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1788043-89-9 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride” is 1S/C6H9N3O.2ClH/c1-10-6-2-3-8-5(4-7)9-6;;/h2-3H,4,7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 212.08 .Scientific Research Applications
Synthetic Methodologies and Innovations
The compound has been explored for its synthetic utility and technological innovation, particularly in the preparation of 2-amino-4-methoxypyrimidine. This involves methoxylation reactions that are beneficial for industrial production due to low cost, ease of process, and high yields, highlighting its significance in the synthesis of pyrimidine derivatives with potential applications across various chemical industries (Ju Xiu-lian, 2009).
Therapeutic Research and Drug Development
A significant area of research involves the exploration of this compound within the realm of therapeutic applications. Although the prompt requests to exclude drug use and dosage, the foundational research into the compound's derivatives for therapeutic potentials cannot be overlooked. For instance, derivatives have been investigated for their role in bone formation and as Wnt beta-catenin agonists, presenting a pathway to developing treatments for bone disorders (J. Pelletier et al., 2009). Such research underscores the compound's relevance in medicinal chemistry, particularly in the design of small molecule drugs targeting specific cellular pathways.
Material Science and Chemical Properties
The compound and its derivatives find applications in material science, particularly in the synthesis of compounds with specific photophysical and liquid crystalline properties. Research has shown the synthesis of luminescent and mesogenic compounds, demonstrating the potential of (4-Methoxypyrimidin-2-yl)methanamine dihydrochloride derivatives in the development of new materials with unique optical and electronic properties (T. N. Ahipa et al., 2014).
Analytical and Chemical Research
The compound's derivatives have been synthesized for use as isotope internal standards in the quantitation of herbicide residues, demonstrating its importance in analytical chemistry for ensuring the accuracy and reliability of pesticide residue analysis in agricultural products. This application is crucial for food safety and environmental monitoring (Yang Zheng-mi, 2014).
Molecular Design and Structural Analysis
Further research has delved into the structural characterization and design of new quinoline derivatives carrying a 1,2,3-triazole moiety starting from 4-methoxyaniline, showcasing the compound's utility in the design and synthesis of molecules with potential antibacterial and antifungal activities. This aspect of research highlights the compound's role in contributing to the development of new antimicrobial agents (K D Thomas et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(4-methoxypyrimidin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-2-3-8-5(4-7)9-6;;/h2-3H,4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBCZKFFUVRSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxypyrimidin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid](/img/structure/B3110143.png)








![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)



![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)